molecular formula C17H17BrN2O5 B2785782 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide CAS No. 905672-21-1

5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide

Cat. No.: B2785782
CAS No.: 905672-21-1
M. Wt: 409.236
InChI Key: QSLTZBIWWAGAAL-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide (CAS 905672-21-1) is a chemically sophisticated small molecule with molecular formula C17H17BrN2O5 and molecular weight 409.2313 g/mol . This compound features a strategic molecular architecture combining brominated furan and dimethoxyphenyl-substituted pyrrolidinone motifs, creating a valuable scaffold for pharmaceutical research and drug discovery. The structural complexity with multiple functional groups makes it particularly interesting for investigating structure-activity relationships in medicinal chemistry. Compounds with similar structural features have demonstrated significant research potential in various therapeutic areas, including as telomerase inhibitors with antitumor properties . The presence of both bromofuran and pyrrolidinone components in a single molecular framework offers researchers a versatile chemical entity for developing novel therapeutic agents, studying enzyme inhibition mechanisms, and exploring chemical biology pathways. The 3,4-dimethoxyphenyl substitution pattern is known to contribute to pharmacokinetic modulation in drug development contexts . This specialized chemical is available exclusively for research purposes to qualified laboratory professionals. Researchers should consult the safety data sheet and implement appropriate handling protocols for this compound. As with all research chemicals, proper administrative controls, engineering controls, and personal protective equipment should be utilized during handling. This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human consumption applications.

Properties

IUPAC Name

5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-23-12-4-3-11(8-14(12)24-2)20-9-10(7-16(20)21)19-17(22)13-5-6-15(18)25-13/h3-6,8,10H,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLTZBIWWAGAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Furan Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the furan ring to the pyrrolidinone core.

    Final Amidation: The carboxylic acid group of the furan ring is converted to the carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted)
Target Compound Pyrrolidinone-furan Br, 3,4-dimethoxyphenyl ~435.3 3.2
AZ257 () 1,4-Dihydropyridine Br, S-linked 4-bromophenyl, CN ~528.4 2.8
Compound Furo[2,3-b]pyridine F, CF3, oxadiazole ~552.5 4.1

Table 2: Reactivity and Stability Insights

Compound Stability in Alkaline Conditions Metabolic Vulnerability
Target Compound Moderate (3,4-dimethoxyphenyl cleavage) Demethylation of methoxy groups
AZ257 () High (thioether stabilizes) Oxidation of dihydropyridine ring
Compound High (fluorine inertness) Hydrolysis of oxadiazole

Research Implications

  • Target Compound Advantages: Unique pyrrolidinone-furan hybrid with dual electron-rich (methoxy) and lipophilic (Br) motifs. Potential for CNS applications due to moderate logP and planar structure.
  • Limitations :
    • Susceptibility to oxidative cleavage (as inferred from ) may require prodrug strategies .
  • Future Directions :
    • Comparative in vitro studies to evaluate binding affinity against dihydropyridine targets (e.g., calcium channels).
    • Computational modeling to assess interactions with enzymes like cytochrome P450.

Biological Activity

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan Ring : A five-membered aromatic ring containing one oxygen atom.
  • Carboxamide Group : A functional group consisting of a carbonyl and an amine.
  • Brominated Substituent : The presence of a bromine atom enhances the compound's reactivity.
  • Pyrrolidinone Ring : A five-membered heterocyclic ring that contributes to the compound's structural complexity.
  • 3,4-Dimethoxyphenyl Group : A benzene ring with two methoxy groups that may influence the compound's biological interactions.

Molecular Formula

The molecular formula for this compound is C15H16BrN3O4C_{15}H_{16}BrN_{3}O_{4} with a molecular weight of approximately 372.21 g/mol.

General Insights

Currently, there are no published studies directly investigating the biological activity of 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide . However, its structural similarities to other compounds suggest potential avenues for research:

  • Enzyme Inhibition : Similar compounds have shown activity as enzyme inhibitors, which could be a relevant area for further exploration.
  • Receptor Binding : The unique structure may allow it to interact with specific receptors in biological systems, potentially modulating their activity.

Related Compounds and Case Studies

Research on structurally related compounds provides insights into possible biological activities:

  • 5-Nitroindazole Derivatives : These have exhibited antichagasic and antineoplastic activities, indicating that similar furan derivatives might possess therapeutic properties against cancer or infectious diseases .
  • 3,4-Dihydro-2H-benzoxazinones : Identified as potent 5-HT(1A) receptor antagonists with significant serotonin reuptake inhibition, suggesting that derivatives of similar structures could also affect neurotransmitter systems .

While specific mechanisms for This compound are not documented, general mechanisms observed in related compounds include:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Modulation of receptor activity impacting signaling cascades within cells.

Data Table: Comparison of Related Compounds

Compound NameStructureBiological ActivityMechanism
5-Nitroindazole DerivativesStructureAntichagasic, AntineoplasticEnzyme inhibition
3,4-Dihydro-2H-benzoxazinonesStructure5-HT(1A) receptor antagonistReceptor modulation

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during coupling to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalysts : Rhodium-based catalysts improve cyclization efficiency in pyrrolidinone formation .
  • Chromatographic monitoring : Employ HPLC to track reaction progress and isolate high-purity fractions .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:
A combination of methods ensures structural validation:

  • NMR spectroscopy :
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
    • ¹³C NMR confirms carbon骨架, including furan (C=O at ~160 ppm) and dimethoxyphenyl groups .
  • IR spectroscopy : Detects key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = calculated 449.02 Da) .

How can researchers design in vitro assays to evaluate its biological activity and target interactions?

Answer:

  • Enzyme inhibition assays :
    • Use purified enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC₅₀ values via kinetic fluorescence .
  • Cell-based assays :
    • Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to healthy cells to assess selectivity .
  • Receptor binding studies :
    • Radioligand displacement assays (e.g., using ³H-labeled competitors) quantify affinity for GPCRs or nuclear receptors .

What methodologies are employed to analyze structure-activity relationships (SAR) for analogs?

Answer:

  • Core modifications :
    • Replace the 5-bromofuran with 5-chloro or unsubstituted furan to assess halogen dependency .
    • Vary methoxy groups on the phenyl ring to study steric/electronic effects .
  • Biological testing :
    • Compare IC₅₀ values across analogs in standardized assays to identify critical substituents .
  • Computational modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like COX-2 or β-amyloid .

How can contradictions in reported biological activity data be resolved?

Answer:

  • Standardize assay conditions :
    • Use identical cell lines, serum concentrations, and incubation times to minimize variability .
  • Verify compound integrity :
    • Re-analyze stored samples via HPLC and NMR to rule out degradation .
  • Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking :
    • Use the compound’s SMILES string (e.g., from PubChem ) to simulate binding to X-ray crystallography-derived protein structures (PDB files).
  • MD simulations :
    • Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS .
  • QSAR modeling :
    • Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to predict novel analogs .

How can stability and solubility be optimized for in vivo studies?

Answer:

  • Solubility enhancement :
    • Use co-solvents (e.g., 10% DMSO in saline) or formulate as nanoparticles via solvent evaporation .
  • Stability testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage at -20°C .

What pharmacokinetic parameters should be prioritized in preclinical studies?

Answer:

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Incubate with liver microsomes to identify major CYP450 metabolites .
    • Half-life : Determine plasma clearance in rodent models via LC-MS/MS .

How do substitutions on the pyrrolidinone ring affect pharmacological activity?

Answer:

  • N-Methylation : Reduces amide hydrogen bonding, decreasing target affinity .
  • Oxo-group position : Shifting the 5-oxo to 4-oxo alters ring conformation and enzyme inhibition .
  • Steric effects : Bulky substituents at C3 hinder binding to narrow active sites .

What are best practices for synthesizing derivatives to explore therapeutic potential?

Answer:

  • Modular synthesis :
    • Synthesize the pyrrolidinone and furan carboxamide cores separately, then couple via amide bond .
  • High-throughput screening :
    • Use parallel synthesis to generate 50–100 derivatives with automated liquid handlers .
  • Characterization pipeline :
    • Prioritize derivatives with >90% purity (HPLC) for biological testing .

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